molecular formula C7H12O2 B100326 1-(1-Hydroxycyclopentyl)ethanone CAS No. 17160-89-3

1-(1-Hydroxycyclopentyl)ethanone

Cat. No. B100326
CAS RN: 17160-89-3
M. Wt: 128.17 g/mol
InChI Key: PDCCLRAOJRADOX-UHFFFAOYSA-N
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Description

1-(1-Hydroxycyclopentyl)ethanone is a chemical compound with the molecular formula C7H12O2 . It has an average mass of 128.169 Da and a monoisotopic mass of 128.083725 Da .


Molecular Structure Analysis

The molecular structure of 1-(1-Hydroxycyclopentyl)ethanone contains a total of 21 bonds, including 9 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 five-membered ring, 1 ketone (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .


Chemical Reactions Analysis

The chemical reactions involving 1-(1-Hydroxycyclopentyl)ethanone are not extensively documented in the literature. More research is needed to fully understand its reactivity and potential applications .


Physical And Chemical Properties Analysis

1-(1-Hydroxycyclopentyl)ethanone has a molecular weight of 128.16898 g/mol . It has a density of 1.0487 g/cm3 at 0 °C, a melting point of 72-73 °C, and a boiling point under specific conditions .

Scientific Research Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

1-(1-Hydroxy-cyclopentyl)-ethanone serves as an intermediate in the synthesis of various APIs. Its reactivity allows for the creation of complex molecules used in medications. For instance, it has been utilized in the expedient preparation of ketamine under sustainable continuous flow conditions .

Pharmaceutical Industry Applications

In the pharmaceutical sector, this compound is used to synthesize antihistamines, anti-inflammatory drugs, and analgesics. It’s a key intermediate in creating drugs that manage pain and inflammation, providing relief to patients .

Agrochemical Synthesis

The compound finds use in the agrochemical industry as well. It’s involved in the production of herbicides, fungicides, and insecticides. These applications are crucial for protecting crops from pests and diseases, thereby supporting food security .

Perfume and Fragrance Industry

Due to its sweet, floral, and fruity odor, 1-(1-Hydroxy-cyclopentyl)-ethanone is employed as a fragrance component in perfumes and cosmetics. It also acts as a fixative, enhancing the longevity of scents .

Organic Synthesis Intermediates

This chemical serves as a versatile intermediate in organic synthesis. It’s involved in various chemical reactions and processes that are foundational to producing a wide range of organic compounds .

Synthesis of Anticancer Drugs

The compound is instrumental in synthesizing anticancer drugs like tamoxifen and raloxifene. These medications are vital in the treatment of certain types of breast cancer, showcasing the compound’s significance in life-saving therapies .

Plant Growth Regulators

1-(1-Hydroxy-cyclopentyl)-ethanone is also used in synthesizing plant growth regulators such as gibberellins and cytokinins. These substances are essential in regulating plant growth and development, contributing to agricultural productivity .

Research and Development in Chemistry

The compound’s properties make it a subject of interest in chemical research, where it’s used to study reaction mechanisms and develop new synthetic methodologies. This ongoing research contributes to the advancement of chemical sciences .

Safety and Hazards

The safety data sheet for 1-(1-Hydroxycyclopentyl)ethanone indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .

properties

IUPAC Name

1-(1-hydroxycyclopentyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6(8)7(9)4-2-3-5-7/h9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCCLRAOJRADOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70339839
Record name 1-(1-Hydroxycyclopentyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Hydroxycyclopentyl)ethanone

CAS RN

17160-89-3
Record name 1-(1-Hydroxycyclopentyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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